Intestinal Absorption: Sulfaguanidine Permeability vs. Class Peers in Rat Perfusion Model
In a direct comparative in vivo rat intestinal perfusion study, sulfaguanidine exhibited an apparent permeability coefficient (Pa) of 0.0 × 10⁻³ cm/min, indicating negligible absorption across the small intestinal epithelium [1]. In stark contrast, sulfathiazole and sulfanilamide showed Pa values of 0.9 × 10⁻³ cm/min and 1.0 × 10⁻³ cm/min, respectively, with sulfisomezole reaching 3.2 × 10⁻³ cm/min [1]. This demonstrates that sulfaguanidine is essentially non-absorbable under these conditions, whereas other sulfonamides are readily absorbed.
| Evidence Dimension | Intestinal permeability coefficient (Pa) |
|---|---|
| Target Compound Data | 0.0 × 10⁻³ cm/min |
| Comparator Or Baseline | Sulfathiazole: 0.9 × 10⁻³ cm/min; Sulfanilamide: 1.0 × 10⁻³ cm/min; Sulfamethoxypyridazine: 1.7 × 10⁻³ cm/min; Sulfisomezole: 3.2 × 10⁻³ cm/min |
| Quantified Difference | Sulfaguanidine permeability is effectively 0, while comparators range from 0.9 to 3.2 × 10⁻³ cm/min |
| Conditions | In vivo recirculating perfusion of rat small intestine with isotonic phosphate buffer (pH 6.0-6.4) for 3 hours. |
Why This Matters
This near-zero permeability directly enables sulfaguanidine's therapeutic niche: achieving high and sustained intraluminal concentrations without systemic exposure, a property not shared by other sulfonamides.
- [1] Nogami H, et al. Studies on Absorption and Excretion of Drugs. IV. Absorption of Various Sulfonamides from the Rat Small Intestine by the Perfusion Method in vivo. Chemical and Pharmaceutical Bulletin. 1963;11(3):395-401. View Source
